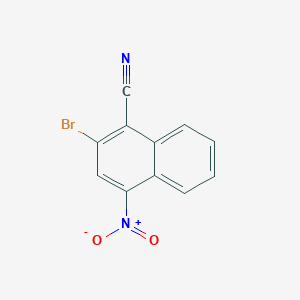
Ethyl 3-(4-methylphenyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-methylphenyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, specifically, is known for its unique chemical structure, which includes an ethyl group, a hexanoate chain, and a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-methylphenyl)hexanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For instance, the reaction between 3-(4-methylphenyl)hexanoic acid and ethanol in the presence of sulfuric acid can yield this ester.
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process typically includes steps such as mixing, heating, and distillation to purify the final product .
Types of Reactions:
Oxidation: Esters can undergo oxidation reactions, although they are generally less reactive compared to other functional groups.
Reduction: Reduction of esters typically yields alcohols. For example, this compound can be reduced to 3-(4-methylphenyl)hexanol using reducing agents like lithium aluminum hydride.
Substitution: Esters can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydroxide ions or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
科学的研究の応用
Ethyl 3-(4-methylphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
作用機序
The mechanism of action of Ethyl 3-(4-methylphenyl)hexanoate involves its interaction with various molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems .
類似化合物との比較
Ethyl 3-(4-methylphenyl)hexanoate can be compared with other esters like ethyl acetate, ethyl benzoate, and ethyl hexanoate:
Ethyl Acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl Benzoate: Known for its pleasant aroma and used in perfumes and flavorings.
Ethyl Hexanoate: Similar in structure but lacks the 4-methylphenyl group, giving it different chemical properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
ethyl 3-(4-methylphenyl)hexanoate |
InChI |
InChI=1S/C15H22O2/c1-4-6-14(11-15(16)17-5-2)13-9-7-12(3)8-10-13/h7-10,14H,4-6,11H2,1-3H3 |
InChIキー |
WTDYFPLCVVYMSD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=O)OCC)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


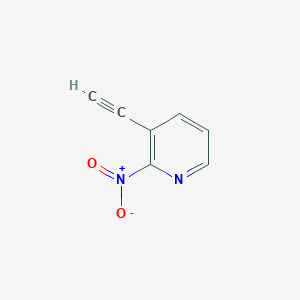

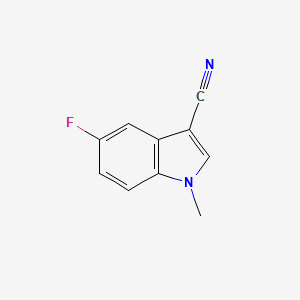
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)
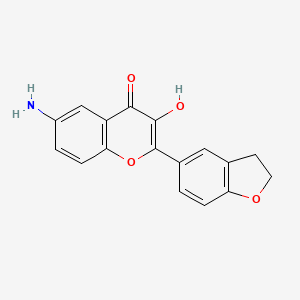
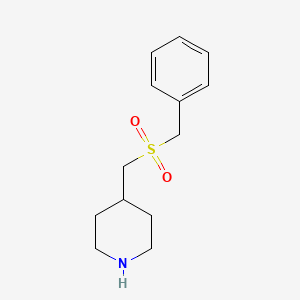
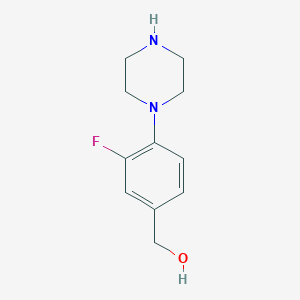
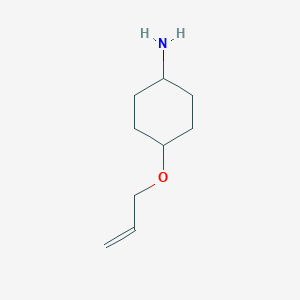
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
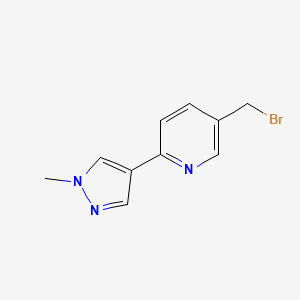

![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
